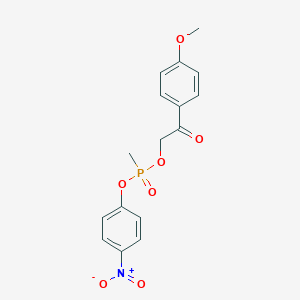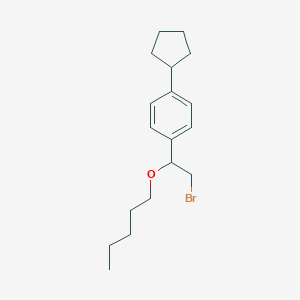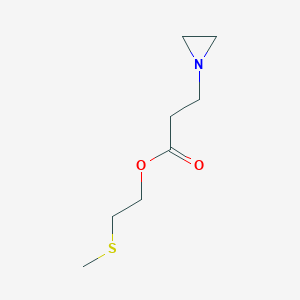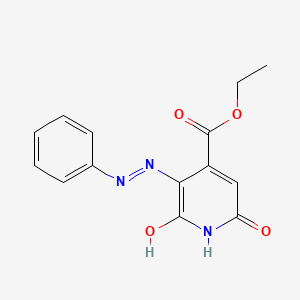
Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a phenylhydrazinylidene group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate typically involves the condensation of ethyl 2,6-dioxo-4-pyridinecarboxylate with phenylhydrazine. The reaction is usually carried out in the presence of a suitable acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate involves its interaction with specific molecular targets. The phenylhydrazinylidene group can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,6-dioxo-4-pyridinecarboxylate: Lacks the phenylhydrazinylidene group but shares the pyridine and ester functionalities.
Phenylhydrazine derivatives: Compounds with similar hydrazine groups but different core structures.
Pyridine derivatives: Various compounds with modifications on the pyridine ring.
Uniqueness
Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate is unique due to the presence of both the phenylhydrazinylidene group and the ethyl ester group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
25264-27-1 |
|---|---|
Molecular Formula |
C14H13N3O4 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
ethyl 2-hydroxy-6-oxo-3-phenyldiazenyl-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-14(20)10-8-11(18)15-13(19)12(10)17-16-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,15,18,19) |
InChI Key |
HBAZABJWDSFKLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC(=C1N=NC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


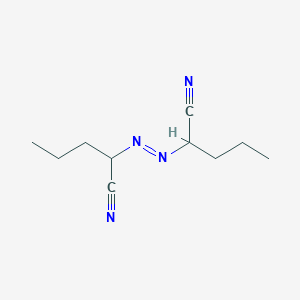
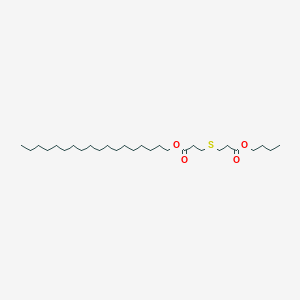
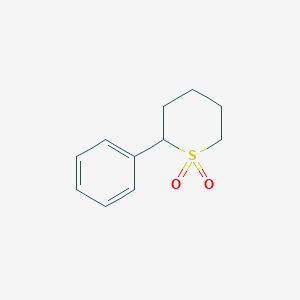
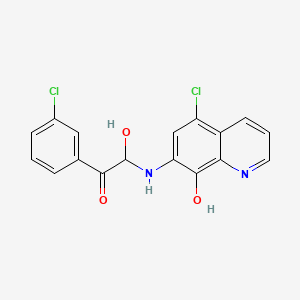
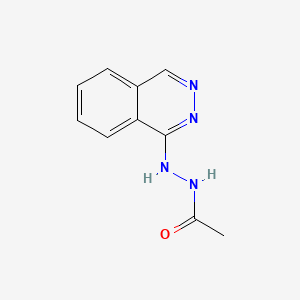
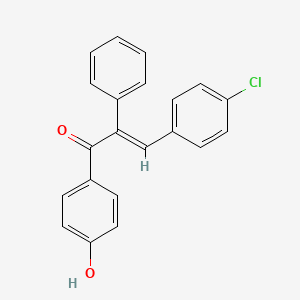
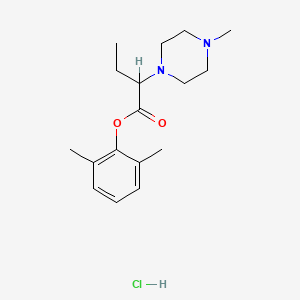

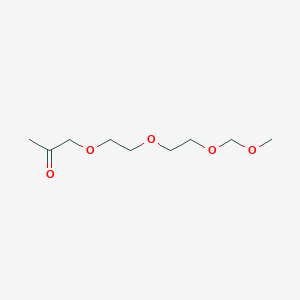
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)
